molecular formula C7H11N3O3 B8240233 2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol

2-Methyl-2-(4-nitro-pyrazol-1-yl)-propan-1-ol

Cat. No. B8240233
M. Wt: 185.18 g/mol
InChI Key: PPALJANFDIDXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187453B2

Procedure details

To a solution of the crude 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-ol (36 g) obtained in Step G of Example 103 in ethanol (200 mL) was added 10% palladium-carbon (360 mg), and the mixture was stirred overnight at room temperature under hydrogen atmosphere (at normal pressure). The palladium-carbon was removed by filtration through Celite, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/methanol), and the obtained solid was washed with diisopropyl ether to give the title compound (15 g).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
360 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:6]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[N:7]1)([CH3:5])[CH2:3][OH:4]>C(O)C.[C].[Pd]>[NH2:11][C:9]1[CH:8]=[N:7][N:6]([C:2]([CH3:5])([CH3:1])[CH2:3][OH:4])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
CC(CO)(C)N1N=CC(=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
360 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature under hydrogen atmosphere (at normal pressure)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium-carbon was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/methanol)
WASH
Type
WASH
Details
the obtained solid was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=NN(C1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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